molecular formula C12H22O11 B1212831 Galactinol CAS No. 3687-64-7

Galactinol

Cat. No. B1212831
CAS RN: 3687-64-7
M. Wt: 342.3 g/mol
InChI Key: VCWMRQDBPZKXKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of galactinol involves the enzyme galactinol synthase (GolS), which facilitates the formation of galactinol from UDP-galactose and myo-inositol. This enzymatic activity has been studied across various plant species, indicating its universal role in RFO biosynthesis and stress response. For instance, in Arabidopsis thaliana, GolS activity is induced under stress conditions, leading to increased levels of galactinol and raffinose, correlating with enhanced stress tolerance (Nishizawa, Yabuta, & Shigeoka, 2008).

Molecular Structure Analysis

Galactinol's molecular structure comprises a galactose moiety linked to myo-inositol. The crystal structure of galactinol dihydrate has been elucidated, revealing details about its hydrogen-bonding network and the conformation of its glycosidic linkage, which is essential for understanding its function and interactions within the cell (Noguchi et al., 2000).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Horticulture, Environment, and Biotechnology .

Summary of the Application

Galactinol, a galactosyl donor, is the key substrate in raffinose family oligosaccharide (RFO) biosynthesis pathways. It has been found to regulate some defense-related genes under biotic and abiotic stresses . In this study, the application of galactinol to tomatoes was found to enhance their tolerance to cold and heat stresses .

Methods of Application or Experimental Procedures

The study involved treating tomato plants with galactinol and observing the response of the plants to cold and heat stresses. The expression levels of galactinol synthase (SlGolS) genes in the plants were monitored under these stress conditions .

Results or Outcomes

The study found that the application of galactinol improved the cold and heat tolerances of tomato plants. The expression levels of SlGolS1, SlGolS2, and SlGolS4 genes responded to cold stress, while the expression levels of SlGolS1, SlGolS2, and SlGolS3 increased under heat stress .

2. Influencing the Metabolism of Chlorophyll, Carotenoids, and Ethylene in Tomato Fruits

Specific Scientific Field

This application is related to the field of Botany and Genetics .

Summary of the Application

Galactinol synthase (GolS), which catalyses the synthesis of galactinol, contributes to plant growth, development, and resistance mechanisms. This study explored the role of GolS in fruit development .

Methods of Application or Experimental Procedures

The study used CRISPR/Cas9 gene-editing technology to create a gols2 mutant in tomato. The mutant showed uniformly green fruits without dark-green shoulders, and promoted fruit ripening .

Results or Outcomes

The study found that galactinol was undetectable in the ovaries and fruits of the mutant, and the accumulation of chlorophyll and chloroplast development was suppressed in the fruits. The study also found that early color transformation and ethylene release was prompted in the gols2 lines .

Safety And Hazards

In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Galactinol has potential applications in skincare products due to its ability to boost skin defense systems and strengthen skin resilience . It is also being studied for its role in improving plant tolerance to environmental stresses .

properties

IUPAC Name

(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWMRQDBPZKXKG-ZNVDUFQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958068
Record name Galactinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Galactinol

CAS RN

3687-64-7
Record name Galactinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-α-D-galactopyranosyl-D-myo-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GALACTINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZE56L8UKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
9,280
Citations
EA Kabat, DL MacDonald, CE Ballou… - Journal of the …, 1953 - ACS Publications
… Following hydrolysis of the methylated galactinol two … original galactinol. The position of this free hydroxyl group was … that the galactosyl linkage in galactinol is to position one of …
Number of citations: 55 pubs.acs.org
S Sengupta, S Mukherjee, P Basak… - Frontiers in plant …, 2015 - frontiersin.org
… galactinol synthase (GolS; EC 2.4.1.123), a GT8 family glycosyltransferase that galactosylates myo-inositol to produce galactinol… galactose moieties donated by Galactinol. Interestingly, …
Number of citations: 326 www.frontiersin.org
A Nishizawa, Y Yabuta, S Shigeoka - Plant physiology, 2008 - academic.oup.com
… RS isoenzymes and the levels of galactinol and raffinose in HsfA2-… galactinol and raffinose as scavengers of the hydroxyl radical in vitro. Finally, we discuss the potential of galactinol …
Number of citations: 093 academic.oup.com
D de Souza Vidigal, L Willems, J van Arkel… - Plant Science, 2016 - Elsevier
… galactinol contents could be predictive for seed storability behavior in Arabidopsis, cabbage and tomato. The analyses revealed a positive correlation between galactinol … for galactinol …
Number of citations: 79 www.sciencedirect.com
DM Saravitz, DM Pharr, TE Carter Jr - Plant physiology, 1987 - academic.oup.com
… During seed development, higher levels of galactinol synthase … to exist between galactinol formed estimated from galactinol … Results of this study implied that galactinol synthase is an …
Number of citations: 227 academic.oup.com
T Taji, C Ohsumi, S Iuchi, M Seki, M Kasuga… - The Plant …, 2002 - Wiley Online Library
… Thus we showed that galactinol synthase has a key role in controlling galactinol and raffinose in plants, and that galactinol and raffinose function in drought tolerance. Transgenic plants …
Number of citations: 291 onlinelibrary.wiley.com
MS Kim, SM Cho, EY Kang, YJ Im… - Molecular Plant …, 2008 - Am Phytopath Society
… to the increased de novo production of galactinol within cucumber leaves, we assessed the accumulation of endogenous galactinol levels by high-performance liquid chromatography (…
Number of citations: 162 apsjournals.apsnet.org
TJ Panikulangara, G Eggers-Schumacher… - Plant …, 2004 - academic.oup.com
… B, Polar metabolites were isolated and derivatized and galactinol content was quantified … the levels of galactinol, the primary product of GolS activity. Galactinol was detected and …
Number of citations: 289 academic.oup.com
S Sengupta, S Mukherjee, S Parween, AL Majumder - FEBS letters, 2012 - Elsevier
… Sequential transfer of α-galactose from galactinol onto … plants which makes synthesis of galactinol and raffinose family … the specificity of GolS for galactinol synthesis, its conservation …
Number of citations: 41 www.sciencedirect.com
E Haritatos, BG Ayre, R Turgeon - Plant Physiology, 2000 - academic.oup.com
… We found that a galactinol synthase … galactinol synthase in sugar synthesis and phloem loading in cucurbits. The expression pattern in tobacco is especially noteworthy since galactinol …
Number of citations: 132 academic.oup.com

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